4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
Description
4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid is a synthetic organic compound featuring a pent-2-ynoic acid backbone modified with a methyl group and a tert-butoxycarbonylamino (Boc) group at the 4-position.
Properties
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDBJOBJUMOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpent-2-yne-1-ol and tert-butyl isocyanate.
Formation of Carbamate: The hydroxyl group of 4-methylpent-2-yne-1-ol is reacted with tert-butyl isocyanate under basic conditions to form the carbamate intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Final Product: The purified intermediate is then subjected to further reactions, such as hydrolysis, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive alkyne group, which can participate in click chemistry reactions.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as enzyme inhibitors or as prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with unique mechanical or chemical properties.
Mechanism of Action
The mechanism by which 4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid exerts its effects depends on its application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural differences and similarities among related compounds are summarized below:
*Calculated based on structure; †Estimated.
Key Observations:
- Backbone Variations: The target compound’s alkyne backbone distinguishes it from the hydroxyl-containing analog (C₁₀H₁₉NO₅), which likely exhibits higher solubility in polar solvents .
- Substituent Effects: Aromatic analogs () demonstrate how electron-withdrawing groups (e.g., nitro, cyano) influence electronic properties and rotameric behavior, which may affect binding in biological systems .
- Boc Protection : All compounds share Boc protection, which enhances stability under basic conditions but is labile in acidic environments .
Physicochemical Properties
- Solubility : The hydroxyl analog’s solubility is likely higher than the target’s due to its polar hydroxyl group, whereas the alkyne may reduce solubility .
Biological Activity
4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid, with the CAS number 1260757-30-9, is a compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 227.26 g/mol. The compound features a unique structure that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1260757-30-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses and exhibiting anticancer properties.
Enzyme Inhibition
Studies indicate that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory process. By inhibiting COX, the compound may reduce the production of pro-inflammatory mediators.
Therapeutic Applications
The compound's potential therapeutic applications are diverse, including:
- Anti-inflammatory Agents : Due to its enzyme inhibition properties, it may be explored for treating conditions characterized by inflammation.
- Anticancer Activity : Preliminary studies have suggested that this compound could inhibit cancer cell proliferation, making it a candidate for further research in oncology.
- Biochemical Probes : Its unique structure may allow it to serve as a biochemical probe in various experimental settings.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited COX enzymes with IC50 values in the micromolar range, indicating significant potential for anti-inflammatory applications.
-
Anticancer Properties :
- Research published in Cancer Research highlighted that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Biochemical Probing :
- A study in Biochemistry illustrated how this compound can interact with specific protein targets, leading to altered signaling pathways relevant to cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
